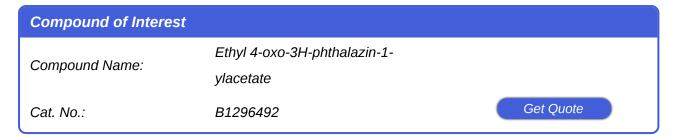


An In-depth Technical Guide on Ethyl 4-oxo-3H-phthalazin-1-ylacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 4-oxo-3H-phthalazin-1-ylacetate**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological activities, with a focus on its role as an aldose reductase inhibitor. The information is presented to support further research and development in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

Ethyl 4-oxo-3H-phthalazin-1-ylacetate, also known as (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester, is a derivative of the phthalazinone scaffold. The fundamental properties of this compound are summarized below.



Property	Value	Reference
CAS Number	25947-13-1	
Molecular Formula	C12H12N2O3	-
Molecular Weight	232.24 g/mol	-
IUPAC Name	ethyl 2-(4-oxo-3,4- dihydrophthalazin-1-yl)acetate	_
Melting Point	Not available. The corresponding carboxylic acid, (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, has a melting point of 220 °C.	_
Appearance	Data not available	-
Solubility	Data not available	-

Computed Properties (for the related compound Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate)

Property	Value	Reference
XLogP3	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]

Synthesis

A detailed experimental protocol for the synthesis of **Ethyl 4-oxo-3H-phthalazin-1-ylacetate** is not readily available in the reviewed literature. However, based on the synthesis of analogous phthalazinone and quinazolinone derivatives, a plausible synthetic route would involve the N-alkylation of a phthalazinone precursor with an ethyl haloacetate.[2]



Hypothetical Experimental Protocol:

A potential synthesis could be adapted from the preparation of similar compounds.[2] The general procedure would likely involve the reaction of 4-oxo-3,4-dihydrophthalazine with ethyl chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.

- Reaction: 4-oxo-3,4-dihydrophthalazine + ClCH₂COOC₂H₅ → Ethyl 4-oxo-3H-phthalazin-1-ylacetate + HCl
- Reagents and Conditions:
 - Starting Material: 4-oxo-3,4-dihydrophthalazine
 - Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate
 - Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride
 (NaH) would likely be used to deprotonate the phthalazinone nitrogen.
 - Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be appropriate to dissolve the reactants and facilitate the reaction.
 - Temperature: The reaction would likely be carried out at room temperature or with gentle heating to promote the reaction without causing degradation.
- Work-up and Purification:
 - Upon completion, the reaction mixture would be quenched with water.
 - The product would then be extracted into an organic solvent such as ethyl acetate.
 - The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Hypothetical workflow for the synthesis of **Ethyl 4-oxo-3H-phthalazin-1-ylacetate**.



Spectroscopic Data

Experimental spectroscopic data for **Ethyl 4-oxo-3H-phthalazin-1-ylacetate** is not currently available in the public domain. The following are predicted and characteristic spectral features based on its structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy (Predicted)

- Aromatic Protons (phthalazinone ring): Multiplets in the range of δ 7.5-8.5 ppm.
- Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
- Ethyl Group (-OCH₂CH₃): A quartet around δ 4.2 ppm (methylene) and a triplet around δ 1.3 ppm (methyl).

3.2. ¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon (C=O, ester): Signal around δ 170 ppm.
- Carbonyl Carbon (C=O, phthalazinone): Signal around δ 160 ppm.
- Aromatic Carbons: Signals in the range of δ 120-140 ppm.
- Methylene Carbon (-CH₂-): Signal around δ 50 ppm.
- Ethyl Group (-OCH₂CH₃): Signals around δ 61 ppm (methylene) and δ 14 ppm (methyl).

3.3. Infrared (IR) Spectroscopy (Predicted)

- C=O Stretching (ester): Strong absorption band around 1730-1750 cm⁻¹.
- C=O Stretching (amide in phthalazinone ring): Strong absorption band around 1660-1680 cm⁻¹.
- C-N Stretching: Absorption in the region of 1200-1350 cm⁻¹.
- C-O Stretching (ester): Strong absorption in the range of 1000-1300 cm⁻¹.
- Aromatic C-H Stretching: Absorption above 3000 cm⁻¹.



Biological Activity and Signaling Pathway

Phthalazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant and well-documented activity for many phthalazinone derivatives is the inhibition of the enzyme aldose reductase.[4]

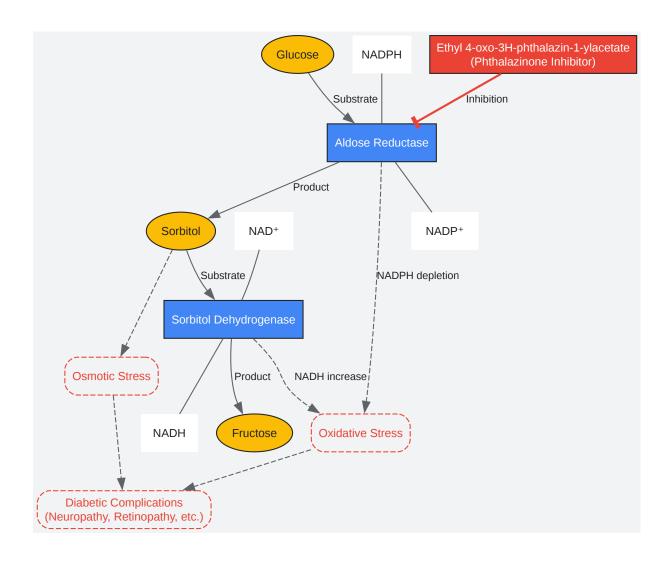
4.1. Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5][6] Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[7]

The aldose reductase-catalyzed reduction of glucose to sorbitol, using NADPH as a cofactor, is the initial step.[8] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the altered NAD+/NADH ratio contribute to oxidative stress, both of which are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts.[5][7]

Inhibitors of aldose reductase, such as certain phthalazinone derivatives, block this first step, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.[4]





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Caption: Inhibition of the Polyol Pathway by **Ethyl 4-oxo-3H-phthalazin-1-ylacetate**.

Conclusion

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a compound with considerable potential for further investigation, particularly as an inhibitor of aldose reductase. While experimental data on its physical and spectroscopic properties are currently limited, its structural similarity to known biologically active phthalazinones suggests it is a promising candidate for drug development



efforts targeting diabetic complications and potentially other conditions. This guide provides a foundational understanding of the compound and a framework for future research, highlighting the need for empirical validation of its synthesis, properties, and biological activity.

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